Dihomo-gamma-linolenic acid

Catalog No.
S526306
CAS No.
1783-84-2
M.F
C20H34O2
M. Wt
306.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihomo-gamma-linolenic acid

CAS Number

1783-84-2

Product Name

Dihomo-gamma-linolenic acid

IUPAC Name

(8Z,11Z,14Z)-icosa-8,11,14-trienoic acid

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-

InChI Key

HOBAELRKJCKHQD-QNEBEIHSSA-N

SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)O

solubility

Soluble in DMSO

Synonyms

8,11,14 Eicosatrienoic Acid, 8,11,14-Eicosatrienoic Acid, Dihomo gamma Linolenic Acid, Dihomo-gamma-Linolenic Acid, Dihomogammalinolenic Acid, Homo gamma Linolenic Acid, Homo-gamma Linolenic Acid, Linolenic Acid, Homo-gamma, Ro 12 1989, Ro 12-1989, Ro 121989

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O

The exact mass of the compound Dihomo-gamma-linolenic acid is 306.2559 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids. It belongs to the ontological category of fatty acid 20:3 in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Dihomo-gamma-linolenic acid (DGLA, 20:3n-6) is a highly purified, 20-carbon polyunsaturated fatty acid characterized by three cis double bonds. As the immediate elongation product of gamma-linolenic acid (GLA) and the direct precursor to arachidonic acid (AA), DGLA occupies a critical node in eicosanoid biosynthesis . In commercial procurement, analytical-grade DGLA is typically supplied at ≥98% purity in stabilized solutions, such as ethanol or dimethyl sulfoxide (DMSO), to mitigate its high susceptibility to autoxidation . It is primarily procured by research and industrial buyers as an analytical reference standard, a specialized cell culture media supplement for modulating prostaglandin E1 (PGE1) pathways, and a high-value precursor for targeted lipidomic and pharmaceutical applications.

Procurement substitution with upstream precursors like gamma-linolenic acid (GLA) or downstream analogs like arachidonic acid (AA) fundamentally alters downstream biochemical outputs and assay reproducibility. While GLA is chemically similar and often cheaper, its conversion to DGLA in vitro is strictly rate-limited by the expression of the ELOVL5 elongase enzyme, which varies unpredictably across different cell lines and tissues [1]. Conversely, substituting DGLA with AA shifts the cyclooxygenase (COX) pathway output from anti-inflammatory series-1 prostaglandins (PGE1) to pro-inflammatory series-2 prostaglandins (PGE2), ruining assays designed to isolate anti-inflammatory mechanisms [2]. Furthermore, attempting to use crude botanical extracts (e.g., borage oil) as a cost-effective DGLA source fails in precision applications because these oils contain predominantly linoleic acid and GLA with negligible baseline DGLA content, introducing unacceptable matrix interference and requiring complex in vivo metabolic conversion that cannot be replicated in controlled laboratory environments.

Cyclooxygenase Pathway Output: PGE1 vs. PGE2 Generation

When utilized as a substrate for cyclooxygenase (COX) enzymes, DGLA exclusively drives the synthesis of series-1 prostaglandins (PGE1), whereas its immediate downstream analog, arachidonic acid (AA), drives the synthesis of series-2 prostaglandins (PGE2) [1]. In cellular assays, augmenting the DGLA/AA ratio directly increases PGE1 synthesis concurrent with a decline in PGE2 formation, completely shifting the inflammatory profile of the model[1].

Evidence DimensionProstaglandin synthesis profile
Target Compound DataYields anti-inflammatory PGE1 and 15-HETrE
Comparator Or BaselineArachidonic Acid (AA) yields pro-inflammatory PGE2 and 5-lipoxygenase metabolites
Quantified DifferenceComplete mechanistic shift from pro-inflammatory to anti-inflammatory eicosanoid end-products
ConditionsIn vitro cell culture utilizing COX-1/COX-2 enzymatic pathways

Buyers must procure DGLA specifically to isolate PGE1-dependent anti-inflammatory pathways without triggering the AA-driven inflammatory cascades that ruin targeted assays.

In Vitro Conversion Efficiency: Bypassing ELOVL5 Elongase Dependence

Procuring DGLA directly bypasses the rate-limiting enzymatic elongation required when using gamma-linolenic acid (GLA). In vitro studies demonstrate that while human neutrophils and certain cell lines possess ELOVL5 elongase activity, the conversion rate of GLA to DGLA is highly variable and often inefficient [1]. Direct supplementation with DGLA guarantees 100% substrate availability for downstream eicosanoid synthesis, whereas GLA supplementation results in unpredictable intracellular DGLA concentrations depending on the specific cell line's genetic expression[1].

Evidence DimensionSubstrate availability for PGE1 synthesis
Target Compound Data100% direct availability of DGLA for COX/LOX metabolism
Comparator Or BaselineGLA requires ELOVL5-dependent conversion, yielding variable and often low intracellular DGLA
Quantified DifferenceElimination of elongase-dependent metabolic bottlenecks
ConditionsIn vitro cell culture supplementation (e.g., neutrophils, macrophages)

Ensures reproducible eicosanoid synthesis in cell lines lacking robust elongase activity, preventing costly assay failures associated with GLA substitution.

Formulation Purity and Matrix Interference

For analytical and pharmaceutical applications, pure DGLA standards (≥98% purity) are required to prevent matrix interference. Crude botanical sources like borage or evening primrose oil contain high amounts of linoleic acid and GLA, but trace to negligible amounts of actual DGLA . Utilizing a ≥98% pure DGLA formulation eliminates the biological noise and competitive enzymatic inhibition caused by the >99% non-target fatty acids present in crude commercial oils .

Evidence DimensionActive DGLA mass fraction
Target Compound Data≥98% pure DGLA (Analytical Grade)
Comparator Or BaselineCrude Borage/Evening Primrose Oil (<1% DGLA)
Quantified Difference>98-fold higher concentration of active DGLA without competing omega-6 PUFAs
ConditionsAnalytical lipidomics and precision cell culture supplementation

Essential for targeted mass spectrometry standards and precision pharmacology where crude mixtures introduce unacceptable biological noise and competitive inhibition.

Oxidative Stability and Salt Formulation Viability

Like all polyunsaturated fatty acids, free DGLA is highly susceptible to autoxidation, which generates volatile secondary oxidation products and degrades sample integrity. However, specialized procurement of DGLA as a stabilized lysine salt or in ultra-pure ethanol/DMSO solutions under inert gas significantly increases its stability towards oxidative degradation compared to the free acid form[1]. This formulation compatibility is critical for long-term storage and integration into complex pharmaceutical matrices where lipid peroxidation must be minimized [1].

Evidence DimensionResistance to oxidative degradation (Peroxide formation)
Target Compound DataStabilized DGLA (Lysine salt or inert solvent formulation)
Comparator Or BaselineNeat, unstabilized free DGLA or highly unsaturated EPA/DHA
Quantified DifferenceSignificantly reduced rate of secondary oxidation product formation
ConditionsLong-term storage and pharmaceutical API formulation

Dictates the necessity of purchasing stabilized, high-purity solvent formulations rather than bulk neat oils to maintain shelf life and avoid toxic peroxide degradation products.

Targeted Lipidomics and Mass Spectrometry Standards

Due to its ≥98% purity and lack of matrix interference, DGLA is the required reference standard for accurately quantifying endogenous DGLA levels in patient plasma or tissue samples. It allows researchers to calibrate mass spectrometers without the competitive noise introduced by crude botanical oils or structurally similar analogs like arachidonic acid .

Anti-Inflammatory Cell Culture Models

In vitro macrophage and endothelial assays must be supplemented with pure DGLA to specifically drive the synthesis of anti-inflammatory series-1 prostaglandins (PGE1) and 15-HETrE. Substituting with arachidonic acid is strictly contraindicated here, as it would exclusively drive pro-inflammatory PGE2 production and ruin the assay's intended mechanistic focus [1].

Bypassing Elongase Deficiency in Dermatological Research

For specialized dermatological models (e.g., atopic dermatitis research) where ELOVL5 elongase activity is impaired, direct DGLA supplementation is mandatory. It bypasses the enzymatic bottleneck that renders upstream precursors like gamma-linolenic acid (GLA) ineffective, ensuring consistent intracellular delivery of the active metabolite [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

306.255880323 g/mol

Monoisotopic Mass

306.255880323 g/mol

Heavy Atom Count

22

LogP

6.8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FC398RK06S

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance

Pharmacology

Dihomo gamma-linolenic acid or DHLA is an n-6 (omega-6) polyunsaturated fatty acid. It is comprised of 20 carbon atoms and three double bonds. DHLA is a byproduct of the 18 carbon gamma-linolenic acid (GLA). DHLA is then converted into prostaglandin E1 (PGE1). PGE1 inhibits platelet aggregation and also exerts a vasodilatory effect.

Mechanism of Action

DHLA (or DGLA) is a precursor in the synthesis of prostaglandin E1 (PGE1) as well as the series-3 prostaglandins. It also serves as a precursor in the synthesis of eicosapentaenoic acid (EPA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-thrombogenic, anti-inflammatory and anti-atherogenic properties. PGE1 inhibits platelet aggregation and has a vasodilation action. DHLA has also been shown to reduce the production/activity of tumor necrosis factor alpha.

Other CAS

1783-84-2

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023

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